

Application Notes and Protocols for SR 144528-d3 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR 144528-d3

Cat. No.: B15600103

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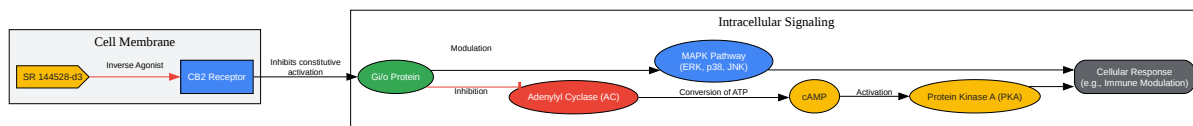
For Researchers, Scientists, and Drug Development Professionals

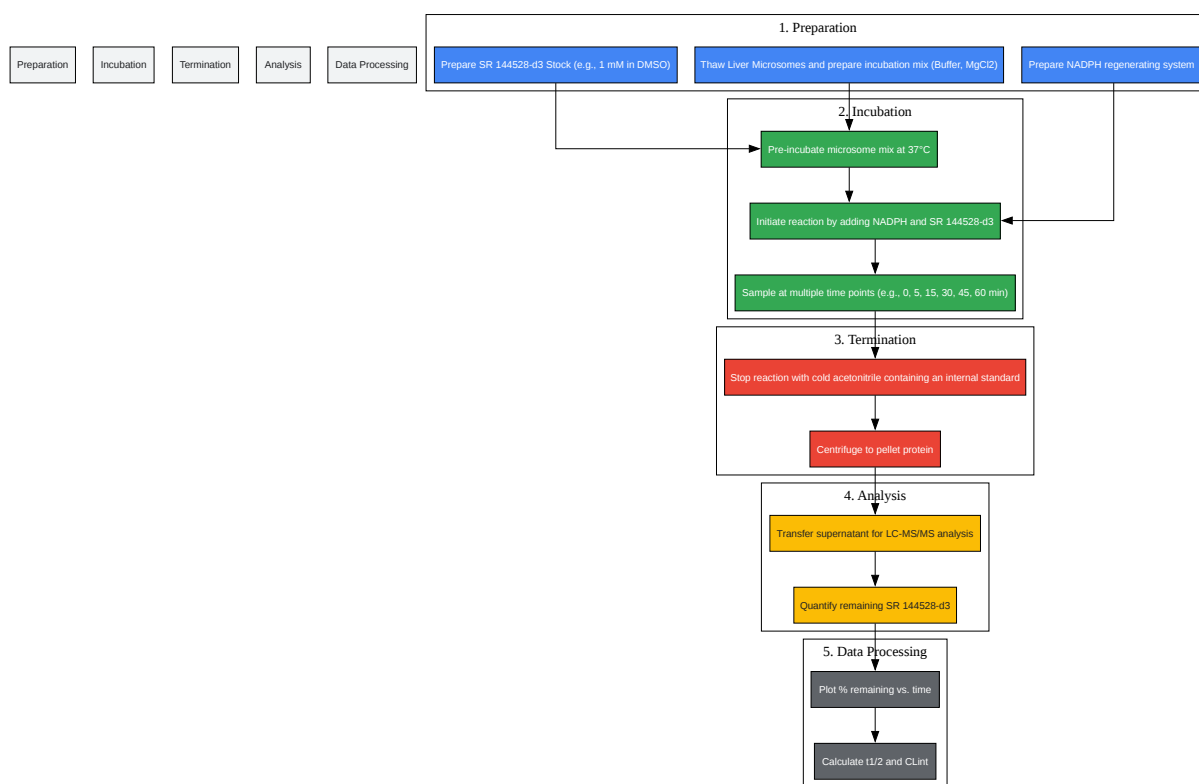
Introduction

SR 144528 is a potent and highly selective inverse agonist for the cannabinoid 2 (CB2) receptor, exhibiting a high binding affinity with a K_i of 0.6 nM.[1][2][3][4][5] It demonstrates over 700-fold selectivity for the CB2 receptor over the CB1 receptor.[2] **SR 144528-d3** is a deuterated version of SR 144528. The strategic replacement of hydrogen with deuterium can enhance metabolic stability by increasing the biological half-life of a drug, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[1][6] This modification can significantly slow down the rate of metabolic degradation, particularly for reactions involving cytochrome P450 (CYP) enzymes.[1] These application notes provide detailed protocols for assessing the metabolic stability of **SR 144528-d3** using in vitro liver microsomal and hepatocyte assays.

Signaling Pathway of the CB2 Receptor

SR 144528 acts as an inverse agonist at the CB2 receptor, a G-protein coupled receptor (GPCR). In its basal state, the CB2 receptor can exhibit constitutive activity. As an inverse agonist, SR 144528 can inhibit this basal activity.[7][8] The CB2 receptor is primarily coupled to G_i/o proteins, and its activation (or inhibition by an inverse agonist) modulates downstream signaling cascades, including the adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.[9][10][11] SR 144528 has been shown to block the effects of agonists on adenylyl cyclase activity and MAPK activation.[2][5][9][12]





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- To cite this document: BenchChem. [Application Notes and Protocols for SR 144528-d3 in Metabolic Stability Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600103#sr-144528-d3-in-metabolic-stability-assays]

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